

An In-depth Technical Guide to Tricosanenitrile: IUPAC Nomenclature, Synonyms, and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tricosanenitrile*

Cat. No.: *B15348627*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tricosanenitrile**, a long-chain aliphatic nitrile. It covers its IUPAC name, common synonyms, and key physicochemical properties. Additionally, this guide outlines a representative experimental protocol for its synthesis and illustrates the primary synthetic pathways for nitriles.

IUPAC Name and Synonyms

The nomenclature and various identifiers for **tricosanenitrile** are crucial for accurate database searches and unambiguous scientific communication.

- IUPAC Name: **Tricosanenitrile**[\[1\]](#)
- Synonyms:
 - Docosyl cyanide
 - **n-Tricosanenitrile**
 - CAS Registry Number: 95491-05-7[\[1\]](#)

Physicochemical Data

A summary of the key physical and chemical properties of **tricosanenitrile** is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₂₃ H ₄₅ N	PubChem[1]
Molecular Weight	335.6 g/mol	PubChem[1]
Melting Point	52.25 - 54 °C (325.4 - 327.15 K)	NIST[2]
XLogP3	10.7	PubChem

Experimental Protocols: Synthesis of Tricosanenitrile

While specific experimental protocols for **tricosanenitrile** are not readily available in the literature, a representative synthesis can be adapted from general methods for preparing long-chain aliphatic nitriles. Two common and effective methods are the nucleophilic substitution of an alkyl halide and the dehydration of a primary amide.

Method 1: Synthesis from 1-Bromodocosane (Kolbe Nitrile Synthesis)

This method involves the reaction of a long-chain alkyl halide with an alkali metal cyanide.

Materials:

- 1-Bromodocosane
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Dimethyl sulfoxide (DMSO)
- Distilled water

- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromodocosane in dimethyl sulfoxide.
- Add a stoichiometric excess of sodium cyanide to the solution.
- Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a separatory funnel containing water and extract the product with diethyl ether.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude **tricosanenitrile**.
- Purify the crude product by recrystallization or column chromatography.

Method 2: Dehydration of Tricosanamide

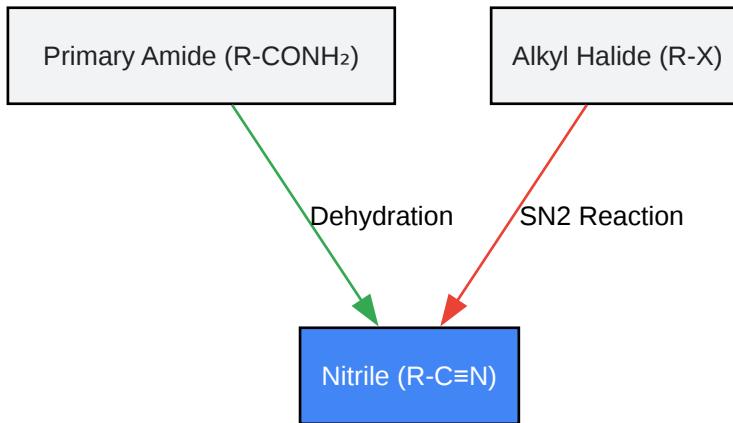
This protocol involves the removal of water from a primary amide to yield the corresponding nitrile.

Materials:

- Tricosanamide
- Phosphorus pentoxide (P_4O_{10}) or Thionyl chloride ($SOCl_2$)
- Anhydrous solvent (e.g., toluene or dichloromethane)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, suspend tricosanamide in an anhydrous solvent.
- Slowly add the dehydrating agent (e.g., phosphorus pentoxide or thionyl chloride) to the suspension with stirring.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction mixture and carefully quench any remaining dehydrating agent.
- Filter the mixture to remove any solid byproducts.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
- The resulting crude **tricosanenitrile** can be purified by recrystallization.

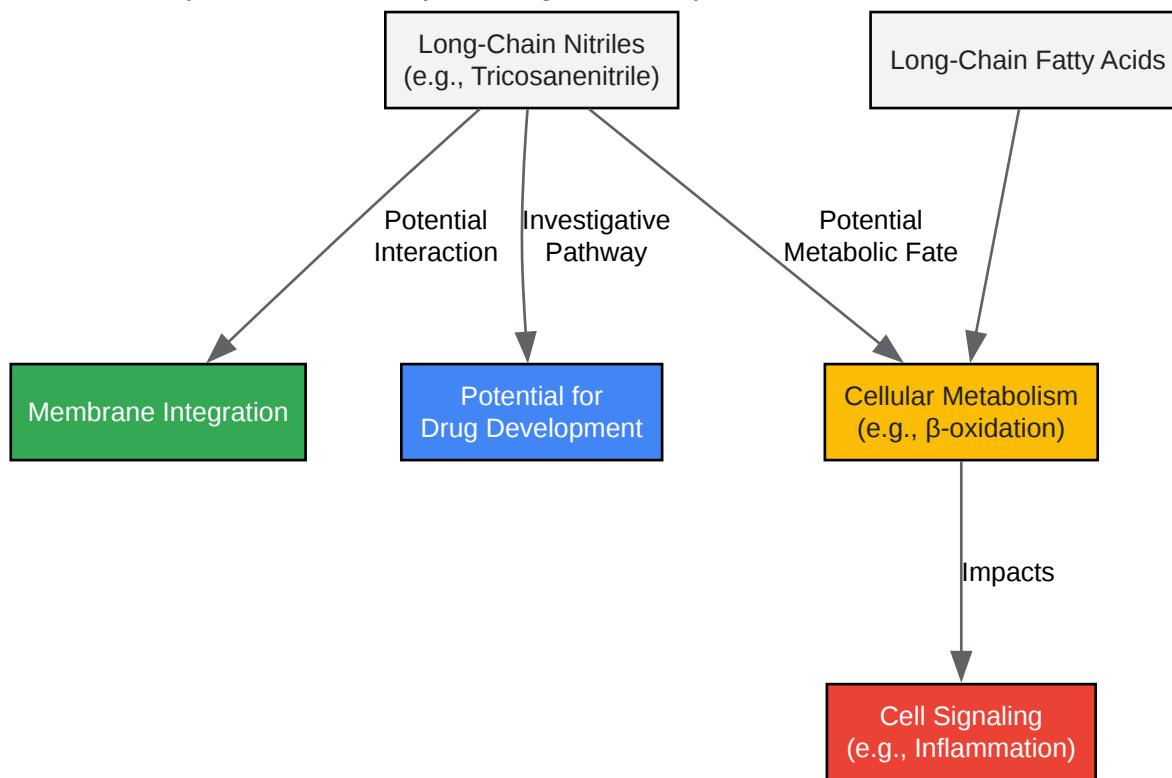

Visualization of Synthetic Pathways

The following diagrams illustrate the general synthetic routes for the preparation of nitriles, including the methods described above.

General Synthetic Pathways to Nitriles

P₄O₁₀ or SOCl₂

NaCN or KCN


[Click to download full resolution via product page](#)

Caption: Key synthetic routes to nitriles.

Biological Context and Potential Applications

Long-chain aliphatic nitriles are analogs of fatty acids, which are fundamental components of cellular structures and signaling molecules. While specific signaling pathways involving **tricosanenitrile** have not been elucidated, the metabolism of similar long-chain fatty compounds is known to be intricately linked to cellular energy homeostasis and inflammatory responses. The nitrile group is a common pharmacophore in drug design, often used as a bioisostere for carbonyl groups or to introduce polarity. Further research into the biological activities of **tricosanenitrile** could reveal potential applications in drug development, particularly in areas related to metabolic disorders and inflammatory diseases. The following diagram illustrates a conceptual relationship between long-chain aliphatic compounds and cellular processes.

Conceptual Relationship of Long-Chain Aliphatics in Cellular Processes

[Click to download full resolution via product page](#)

Caption: Potential roles of long-chain nitriles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tricosanenitrile | C₂₃H₄₅N | CID 13872714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tricosanenitrile [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tricosanenitrile: IUPAC Nomenclature, Synonyms, and Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15348627#tricosanenitrile-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com